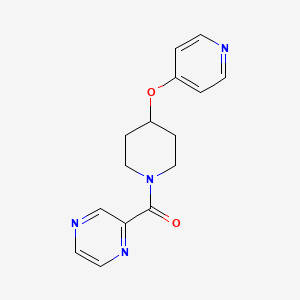
Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central pyrazine ring. The exact structure would depend on the specific locations of the substituents on the pyrazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of their functional groups. For example, the methanone group could potentially be reduced to a primary alcohol, or the piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
- Synthesis and Conformational Analysis: Derivatives of Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been synthesized using techniques such as the intramolecular Diels–Alder reaction, demonstrating the chemical flexibility and potential for modification of this compound class (Rombouts et al., 2003).
- One-Step Synthesis under Microwave Irradiation: Derivatives including pyridine and 4H-pyran have been synthesized in one step from bisarylidenecyclohexanone and malononitrile, showing the efficiency of synthesis methods for these compounds (Zhou, 2003).
Biological Activities and Applications
- Antimicrobial and Antioxidant Activities: Pyrazole derivatives, including those structurally similar to the target compound, have demonstrated moderate antibacterial and antioxidant activities, indicating their potential in developing new therapeutic agents (Lynda, 2021).
- Anti-Tubercular Agents: Certain derivatives have shown moderate anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Napoleon et al., 2015).
- Antitumor Agents: A variety of derivatives have been synthesized and screened for in vitro antitumor activity, with some showing broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Rostom et al., 2009).
Drug Development and Pharmacological Studies
- c-Met/ALK Inhibitors: Novel aminopyridyl/pyrazinyl-substituted compounds have been identified as potent, selective, and orally efficacious inhibitors with potential applications in cancer treatment (Li et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have shown to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating that they are non-toxic to human cells.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
It’s known that similar compounds have been evaluated for their anti-tubercular activity , suggesting that they may be effective in a variety of environments.
Direcciones Futuras
The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .
Propiedades
IUPAC Name |
pyrazin-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(14-11-17-7-8-18-14)19-9-3-13(4-10-19)21-12-1-5-16-6-2-12/h1-2,5-8,11,13H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKVNYMGUYNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

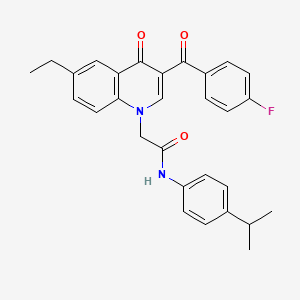
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)
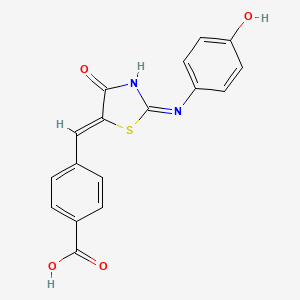
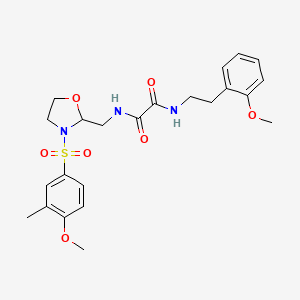



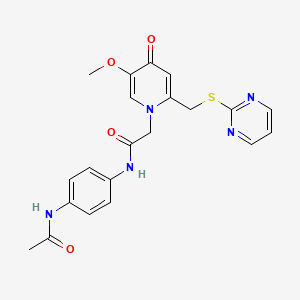

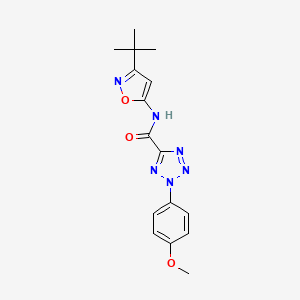
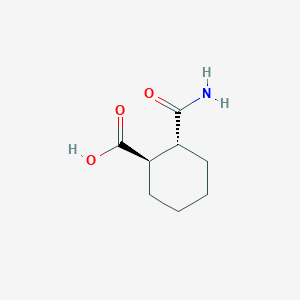
![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)